molecular formula C10H5Cl2NO B3079281 2,5-Dichloroquinoline-3-carbaldehyde CAS No. 1064137-50-3

2,5-Dichloroquinoline-3-carbaldehyde

Cat. No.: B3079281
CAS No.: 1064137-50-3
M. Wt: 226.06 g/mol
InChI Key: RDFSHUOAFWULQT-UHFFFAOYSA-N
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Description

2,5-Dichloroquinoline-3-carbaldehyde is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of two chlorine atoms and an aldehyde group in the quinoline ring makes this compound a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloroquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a formylating agent generated in situ from dimethylformamide and phosphorus oxychloride. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 2,5-Dichloroquinoline-3-carboxylic acid

    Reduction: 2,5-Dichloroquinoline-3-methanol

    Substitution: Various substituted quinoline derivatives

    Condensation: Various heterocyclic compounds

Scientific Research Applications

2,5-Dichloroquinoline-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential antimicrobial, antimalarial, and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloroquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by:

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2,6-Dichloroquinoline-3-carbaldehyde
  • 2,5-Dichloroquinoline-3-carboxylic acid

Comparison: 2,5-Dichloroquinoline-3-carbaldehyde is unique due to the presence of two chlorine atoms at positions 2 and 5, which can influence its reactivity and biological activity. Compared to 2-Chloroquinoline-3-carbaldehyde, the additional chlorine atom can enhance its electrophilicity and potential for substitution reactions. Compared to 2,6-Dichloroquinoline-3-carbaldehyde, the position of the chlorine atoms can affect the compound’s steric and electronic properties .

Properties

IUPAC Name

2,5-dichloroquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO/c11-8-2-1-3-9-7(8)4-6(5-14)10(12)13-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFSHUOAFWULQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=N2)Cl)C=O)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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